Lipophilicity (XLogP3-AA) Differentiation: 5-Ethyl Occupies the Optimal Intermediate Hydrophobicity Window Between 5-Methyl and 5-Isopropyl Congeners
The target compound (5-ethyl) exhibits a computed XLogP3-AA of 2.3, which places it at the midpoint of the lipophilicity range defined by the 5-methyl analog (XLogP3-AA ~1.9, predicted) and the 5-isopropyl analog (XLogP3-AA ~2.8, predicted) [1]. This intermediate logP is within the optimal CNS drug space (logP 2–4) while avoiding the excessive lipophilicity of the 5-isopropyl derivative that may increase hERG binding risk and reduce aqueous solubility. The 5-ethyl congener thus provides a balanced hydrophobic character for programs targeting intracellular or CNS receptors where passive membrane permeability must be balanced against metabolic clearance [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (PubChem computed) |
| Comparator Or Baseline | 5-methyl analog (XLogP3-AA ~1.9); 5-isopropyl analog (XLogP3-AA ~2.8); both values predicted by PubChem/XLogP3 algorithm |
| Quantified Difference | ΔlogP = +0.4 vs. 5-methyl; ΔlogP = -0.5 vs. 5-isopropyl |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
For CNS-targeted programs, intermediate logP values reduce the risk of both poor brain penetration (too polar) and high metabolic turnover/off-target binding (too lipophilic), making the 5-ethyl compound a strategically preferred starting point.
- [1] PubChem Computed Properties: XLogP3-AA values for CID 121211913 (target) and comparative CID entries for 5-methyl (2098132-94-4) and 5-isopropyl (2098110-96-2) congeners. National Center for Biotechnology Information (2024). View Source
- [2] T. T. Wager, R. Y. Chandrasekaran, X. Hou, M. D. Troutman, P. R. Verhoest, A. Villalobos and Y. Will, 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes,' ACS Chem. Neurosci., 2010, 1, 420-434. View Source
